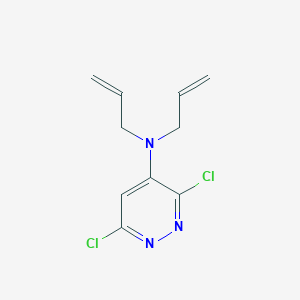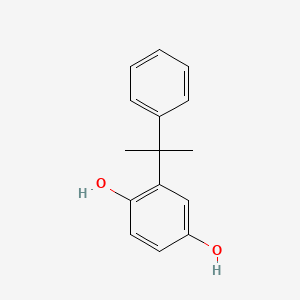
(2-Chloro-4-nitrophenyl)methanediyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-nitrophenyl)methanediyl diacetate is an organic compound with the molecular formula C11H10ClNO6 It is characterized by the presence of a chloro and nitro group on a phenyl ring, along with two acetate groups attached to a methanediyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)methanediyl diacetate typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-nitrophenyl)methanediyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions to cleave the acetate groups.
Major Products Formed
Substitution: Products with the chloro group replaced by the nucleophile.
Reduction: 2-Chloro-4-aminophenyl derivatives.
Hydrolysis: 2-Chloro-4-nitrophenylmethanol.
Applications De Recherche Scientifique
(2-Chloro-4-nitrophenyl)methanediyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Chloro-4-nitrophenyl)methanediyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the methanediyl diacetate structure.
4-Nitrobenzyl chloride: Contains the nitrobenzyl moiety but differs in the substitution pattern and functional groups.
2,6-Dichloro-4-nitrophenol: Similar in having chloro and nitro groups but with different substitution positions.
Uniqueness
(2-Chloro-4-nitrophenyl)methanediyl diacetate is unique due to the presence of both acetate groups and the specific positioning of the chloro and nitro groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
77455-54-0 |
|---|---|
Formule moléculaire |
C11H10ClNO6 |
Poids moléculaire |
287.65 g/mol |
Nom IUPAC |
[acetyloxy-(2-chloro-4-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C11H10ClNO6/c1-6(14)18-11(19-7(2)15)9-4-3-8(13(16)17)5-10(9)12/h3-5,11H,1-2H3 |
Clé InChI |
OCRFFMYKJSYNEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)





